3-cyclopentyl-2-methylpropanal

Description

Structural Significance and Chirality Considerations

The molecular structure of 3-cyclopentyl-2-methylpropanal is characterized by a five-membered cyclopentyl ring bonded to the third carbon of a propanal chain. A methyl group is substituted at the second carbon, which is the alpha-carbon relative to the aldehyde functional group. This substitution at the alpha-carbon introduces a chiral center, meaning that this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-cyclopentyl-2-methylpropanal and (S)-3-cyclopentyl-2-methylpropanal.

The presence of this stereocenter is of paramount importance in synthetic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers are often required for desired activity. The cyclopentyl group, a common motif in natural products, imparts specific conformational properties to the molecule. The combination of the chiral center and the cyclic moiety makes this compound a valuable building block for creating molecules with defined three-dimensional structures.

The reactivity of the aldehyde group, coupled with the stereochemical information at the alpha-position, allows for a variety of stereoselective transformations. For instance, the aldehyde can undergo nucleophilic addition, aldol (B89426) condensation, and oxidation or reduction, with the potential to control the stereochemical outcome of the reaction. The development of enantioselective methods to synthesize either the (R) or (S) enantiomer of this compound is an area of active research interest.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H16O nih.gov |

| Molecular Weight | 140.22 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

Scope and Relevance in Contemporary Synthetic Chemistry

While extensive, dedicated research on this compound is still emerging, its structural motifs are found in various areas of synthetic chemistry. Aldehydes with alpha-stereocenters are crucial intermediates in the synthesis of a wide range of complex organic molecules. The development of catalytic asymmetric methods to access such compounds is a significant goal in modern organic synthesis.

One area of relevance is in the study of lipase-catalyzed reactions. Research on the enantioselectivity of lipases from Pseudomonas cepacia has shown that these enzymes can resolve racemic mixtures of primary 2-methyl-substituted alcohols, which are the reduction products of the corresponding aldehydes. psu.edu Specifically, studies have indicated that 3-cycloalkyl-2-methylpropan-1-ols, the alcohol derivatives of compounds like this compound, exhibit moderate enantiomeric ratios in these enzymatic resolutions. psu.edu This suggests a potential biocatalytic route to obtaining enantiomerically enriched forms of this compound and its derivatives.

Furthermore, the aldehyde functionality of this compound makes it a suitable substrate for a variety of carbon-carbon bond-forming reactions. For example, it can participate in aldol reactions, which are fundamental for the construction of polyketide natural products and other complex architectures. The stereochemistry of the alpha-methyl group can influence the diastereoselectivity of such reactions. In a broader context, the oxidation of this compound would yield 3-cyclopentyl-2-methylpropanoic acid, a carboxylic acid with potential applications as a building block in medicinal chemistry and materials science. nih.govchegg.com

The development of new organic catalysts for enantioselective reactions is another area where substrates like this compound could be of interest. google.com Chiral organic catalysts have been successfully employed in the enantioselective aldol coupling of aldehydes, providing a direct route to β-hydroxy aldehydes with high enantiomeric excess. google.com The application of such catalysts to the self-condensation or cross-condensation of this compound could provide access to novel chiral synthons.

While the full scope of this compound's applications is still under exploration, its structural features position it as a compound of interest for future research in asymmetric synthesis, biocatalysis, and the development of new synthetic methodologies.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| (R)-3-cyclopentyl-2-methylpropanal |

| (S)-3-cyclopentyl-2-methylpropanal |

| 3-cycloalkyl-2-methylpropan-1-ols |

| 3-cyclopentyl-2-methylpropanoic acid |

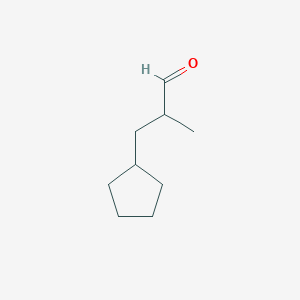

Structure

2D Structure

Properties

IUPAC Name |

3-cyclopentyl-2-methylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-8(7-10)6-9-4-2-3-5-9/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCNZXKQYGIDSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclopentyl 2 Methylpropanal

Established Synthetic Pathways to the Compound

Established methods for the synthesis of 3-cyclopentyl-2-methylpropanal primarily rely on two well-known chemical transformations: the hydroformylation of a corresponding alkene and the oxidation of the respective primary alcohol.

One of the most direct industrial methods for synthesizing aldehydes is through hydroformylation, also known as the oxo process. ntu.ac.ukwikipedia.orglibretexts.org This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene in the presence of a catalyst. For the synthesis of this compound, the starting material would be vinylcyclopentane. The reaction with synthesis gas (a mixture of carbon monoxide and hydrogen) yields a mixture of aldehydes, including the desired branched product. ntu.ac.uk

The choice of catalyst is critical in directing the regioselectivity of the hydroformylation reaction. While cobalt carbonyls have historically been used, rhodium-based catalysts, often with phosphine (B1218219) ligands, offer higher selectivity for the desired branched aldehyde under milder conditions. ntu.ac.uk

Another well-established and reliable method is the oxidation of the corresponding primary alcohol, 3-cyclopentyl-2-methylpropan-1-ol. nih.gov This approach is widely used in laboratory-scale synthesis due to its high efficiency and the commercial availability of a wide range of oxidizing agents. The selection of the oxidant is key to preventing over-oxidation to the carboxylic acid.

| Starting Material | Reagent(s) | Product | Key Features |

| Vinylcyclopentane | CO, H2, Rhodium-based catalyst | This compound | Direct, atom-economical industrial process. wikipedia.org |

| 3-Cyclopentyl-2-methylpropan-1-ol | PCC, DMP, or Swern oxidation reagents | This compound | High-yield laboratory method with good control. nih.gov |

Novel and Emerging Synthetic Approaches

Recent research in the synthesis of aldehydes has focused on developing more sustainable and efficient catalytic systems. For the synthesis of this compound, emerging approaches are centered on advancements in hydroformylation catalysis.

A significant development is the use of base-metal catalysts as a more sustainable alternative to precious metals like rhodium. chemistryviews.org Copper hydride catalysis, for instance, has been explored for the hydroformylation of vinyl arenes and shows promise for its application to other alkenes like vinylcyclopentane. chemistryviews.org These methods often utilize a formyl source other than high-pressure carbon monoxide, which can be advantageous in terms of safety and handling. chemistryviews.org

Asymmetric Synthesis for Stereoisomer Control

The this compound molecule contains a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images or enantiomers. The control of this stereochemistry is crucial in the synthesis of pharmaceuticals and fine chemicals where only one enantiomer may be biologically active.

Asymmetric hydroformylation is a powerful technique to achieve enantioselective synthesis of chiral aldehydes. This method employs a chiral catalyst, typically a rhodium complex with a chiral ligand, to direct the addition of the formyl group to one face of the alkene double bond preferentially. While a specific asymmetric hydroformylation of vinylcyclopentane to produce a single enantiomer of this compound is not extensively documented, the principles of asymmetric catalysis are well-established and applicable.

Other modern synthetic strategies that could potentially be adapted for the asymmetric synthesis of this compound include organocatalytic approaches. For example, asymmetric Michael additions to α,β-unsaturated aldehydes followed by further transformations could be a viable route.

| Method | Catalyst/Reagent Type | Desired Outcome |

| Asymmetric Hydroformylation | Chiral rhodium or other transition metal complexes | Enantiomerically enriched this compound |

| Organocatalysis | Chiral amines or other small organic molecules | Stereocontrolled formation of the chiral center |

Reactivity and Transformational Chemistry of 3 Cyclopentyl 2 Methylpropanal

Oxidation Reactions of the Aldehyde Moiety

The aldehyde group is readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic chemistry and is a common fate of aldehydes when exposed to oxidizing agents.

Conversion to 3-Cyclopentyl-2-methylpropanoic Acid

The oxidation of 3-cyclopentyl-2-methylpropanal results in the formation of 3-cyclopentyl-2-methylpropanoic acid. chegg.com This reaction involves the conversion of the aldehyde functional group (-CHO) into a carboxylic acid functional group (-COOH), a process that involves the addition of an oxygen atom.

Investigation of Oxidizing Reagents and Reaction Conditions

A variety of oxidizing agents can effect the transformation of an aldehyde to a carboxylic acid. The choice of reagent often depends on the scale of the reaction, the presence of other functional groups in the molecule, and the desired reaction conditions.

For the conversion of this compound to 3-cyclopentyl-2-methylpropanoic acid, strong oxidizing agents are typically employed. chegg.com One such reagent is chromium trioxide (CrO₃). chegg.com This type of oxidation is a classic method for converting aldehydes to carboxylic acids. The reaction generally proceeds by the formation of a chromate ester intermediate, which then undergoes elimination to yield the carboxylic acid.

| Oxidizing Agent | Product | General Reaction Conditions |

| Chromium trioxide (CrO₃) | 3-Cyclopentyl-2-methylpropanoic acid | Typically carried out in an acidic aqueous solution, often with sulfuric acid (Jones oxidation). |

| Potassium permanganate (B83412) (KMnO₄) | 3-Cyclopentyl-2-methylpropanoic acid | Can be used under acidic, basic, or neutral conditions. The reaction is often heated. |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | 3-Cyclopentyl-2-methylpropanoic acid | A mild oxidizing agent used in a qualitative test for aldehydes. The reaction is carried out in a basic solution. |

Reduction Reactions of the Aldehyde Moiety

The carbonyl group of an aldehyde can be readily reduced to a primary alcohol. This transformation is a fundamental process in organic synthesis, providing a route to alcohols from carbonyl compounds.

Formation of 3-Cyclopentyl-2-methylpropanol

The reduction of this compound yields the corresponding primary alcohol, 3-cyclopentyl-2-methylpropanol. This reaction involves the addition of two hydrogen atoms across the carbon-oxygen double bond of the aldehyde group, converting it to a hydroxyl group (-OH).

Utilization of Hydride Reducing Agents (e.g., LiAlH₄, DIBAH)

Hydride reducing agents are a class of reagents that are rich in hydride ions (H⁻) and are commonly used for the reduction of carbonyl compounds. youtube.com

Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reducing agent capable of reducing a wide range of functional groups, including aldehydes and ketones. masterorganicchemistry.comadichemistry.com It is a source of nucleophilic hydride ions that attack the electrophilic carbonyl carbon. The reaction with this compound would proceed via the nucleophilic addition of a hydride to the carbonyl carbon, forming a tetrahedral intermediate. adichemistry.com A subsequent workup with an aqueous acid protonates the resulting alkoxide to give 3-cyclopentyl-2-methylpropanol. Due to its high reactivity, LiAlH₄ reactions are typically carried out in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (THF). adichemistry.com

Diisobutylaluminium hydride (DIBAL-H or DIBAH) is another common hydride reducing agent. chemistrysteps.commasterorganicchemistry.comwikipedia.org It is a bulkier and less reactive reducing agent than LiAlH₄, which can allow for more selective reductions in some cases. masterorganicchemistry.com For the reduction of an aldehyde like this compound to 3-cyclopentyl-2-methylpropanol, DIBAL-H is also an effective reagent. The reaction mechanism is similar to that of LiAlH₄, involving the transfer of a hydride ion to the carbonyl carbon. chemistrysteps.com Reactions with DIBAL-H are often performed at low temperatures (e.g., -78 °C) to control the reactivity. chemistrysteps.comorganic-synthesis.com

| Hydride Reducing Agent | Product | Typical Solvents |

| Lithium aluminum hydride (LiAlH₄) | 3-Cyclopentyl-2-methylpropanol | Diethyl ether, Tetrahydrofuran (THF) |

| Diisobutylaluminium hydride (DIBAL-H) | 3-Cyclopentyl-2-methylpropanol | Toluene, Hexane, Dichloromethane (DCM) |

Nucleophilic Addition Reactions to the Carbonyl Group

One of the most characteristic reactions of aldehydes is nucleophilic addition to the carbonyl group. wikipedia.orglibretexts.org The polarized nature of the carbon-oxygen double bond makes the carbonyl carbon electrophilic and thus a prime target for attack by nucleophiles. wikipedia.orglibretexts.org

The general mechanism for nucleophilic addition to this compound involves the attack of a nucleophile on the carbonyl carbon. libretexts.org This initial attack breaks the pi (π) bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated in a subsequent step, often by the addition of a weak acid or water during workup, to yield an alcohol product. libretexts.org

A wide variety of nucleophiles can participate in these addition reactions. Examples include:

Hydride ions (H⁻): As seen in the reduction reactions with LiAlH₄ and DIBAL-H.

Organometallic reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are strong nucleophiles that add an alkyl or aryl group to the carbonyl carbon, forming a secondary alcohol after workup.

Cyanide ion (CN⁻): Adds to form a cyanohydrin, which is a versatile intermediate in organic synthesis.

Amines (RNH₂ or R₂NH): Can add to the carbonyl group to form imines or enamines, depending on the structure of the amine and the reaction conditions.

The reactivity of this compound in nucleophilic addition reactions is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones towards nucleophiles. This is due to two main reasons: they are sterically less hindered than ketones, and the presence of only one alkyl group (which is electron-donating) makes the carbonyl carbon of an aldehyde more electrophilic than that of a ketone, which has two such groups.

Mechanistic Studies of Addition Pathways

The addition of nucleophiles to the carbonyl group of this compound follows well-established mechanistic pathways. The carbonyl carbon is sp² hybridized and planar, allowing for nucleophilic attack from either the top or bottom face of the molecule. The preferred trajectory for nucleophilic attack is not perpendicular to the plane of the carbonyl group but rather at an angle of approximately 107°, known as the Bürgi-Dunitz trajectory. This approach maximizes the overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the carbonyl group's lowest unoccupied molecular orbital (LUMO), which is the π* anti-bonding orbital.

The presence of the chiral center at the α-carbon (C2) means that the two faces of the carbonyl group are diastereotopic. Nucleophilic addition will therefore lead to the formation of a new stereocenter at the former carbonyl carbon, resulting in a pair of diastereomeric products. The relative stereochemistry of these products is influenced by the steric hindrance imposed by the α-methyl and β-cyclopentyl groups, as predicted by models such as Cram's rule, the Felkin-Anh model, and the Cornforth model. These models help to rationalize the preferential formation of one diastereomer over the other by considering the conformational arrangement of the substituents around the chiral center. academie-sciences.fr

Grignard and Organolithium Reagent Additions

Grignard and organolithium reagents are potent nucleophiles that readily add to the carbonyl group of this compound to form secondary alcohols upon acidic workup. libretexts.orgyoutube.com The general mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com Subsequent protonation of the alkoxide yields the alcohol product. libretexts.org

The stereochemical outcome of these additions is dictated by the factors described in the mechanistic studies of addition pathways. The approach of the bulky organometallic reagent will be favored from the less sterically hindered face of the carbonyl group, leading to a predictable diastereoselectivity in the alcohol product. For instance, the reaction with methylmagnesium bromide would yield 4-cyclopentyl-3-methylbutan-2-ol.

| Reagent | Product |

| Methylmagnesium Bromide | 4-Cyclopentyl-3-methylbutan-2-ol |

| n-Butyllithium | 5-Cyclopentyl-4-methylheptan-3-ol |

| Phenylmagnesium Bromide | 1-Cyclopentyl-2-methyl-1-phenylpropan-1-ol |

Organozinc Reagent Applications

Organozinc reagents, being less reactive than their Grignard and organolithium counterparts, offer a milder and more chemoselective option for addition to aldehydes. wikipedia.org They are particularly useful in the presence of other functional groups that might be incompatible with more reactive organometallics. The addition of organozinc reagents to this compound can be facilitated by the use of Lewis acid catalysts. researchgate.net

A key application of organozinc reagents is in the Reformatsky reaction, where an α-halo ester is treated with zinc metal to form an organozinc enolate. wikipedia.org This enolate can then add to this compound to produce a β-hydroxy ester. wikipedia.org Another important reaction is the Barbier reaction, which is a one-pot process where the organozinc reagent is generated in situ in the presence of the aldehyde. wikipedia.org This method is advantageous as it avoids the separate preparation and isolation of the organozinc reagent. wikipedia.org

| Reaction | Reagents | Product Type |

| Reformatsky Reaction | Ethyl bromoacetate, Zn | β-Hydroxy ester |

| Barbier Reaction | Allyl bromide, Zn | Homoallylic alcohol |

Wittig Reactions for Alkene Synthesis

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones. wikipedia.orglibretexts.org In this reaction, this compound is treated with a phosphorus ylide (Wittig reagent) to yield an alkene and triphenylphosphine oxide. wikipedia.orglibretexts.orgumass.edu The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgorganic-chemistry.org This intermediate then collapses to form the alkene and the highly stable triphenylphosphine oxide, which provides the thermodynamic driving force for the reaction. umass.edu

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. organic-chemistry.org Unstabilized ylides, such as those with alkyl substituents, typically lead to the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org In contrast, stabilized ylides, which contain electron-withdrawing groups like esters or ketones, generally favor the formation of (E)-alkenes. wikipedia.org For semi-stabilized ylides, the stereoselectivity can be less pronounced. wikipedia.org

| Ylide Type | Expected Major Alkene Isomer |

| Unstabilized (e.g., Ph₃P=CH₂) | (Z)-alkene |

| Stabilized (e.g., Ph₃P=CHCO₂Et) | (E)-alkene |

Condensation and Related Carbonyl Reactions

Beyond simple nucleophilic additions, the carbonyl group of this compound can participate in condensation reactions, which are fundamental carbon-carbon bond-forming processes.

Cross-Aldol Reactions and Stereochemical Control

The cross-aldol reaction is a powerful tool for C-C bond formation, involving the reaction of an enolate with a carbonyl compound. organic-chemistry.org In the case of this compound, it can act as the electrophilic partner in a cross-aldol reaction with an enolizable ketone or aldehyde. The reaction is typically carried out under basic or acidic conditions to generate the enolate nucleophile. A significant challenge in cross-aldol reactions is controlling the chemo- and regioselectivity, as well as the stereoselectivity. organic-chemistry.org

When this compound reacts with an enolate, two new stereocenters can be formed, leading to the possibility of four stereoisomeric products. youtube.com Achieving stereochemical control is a major focus of modern organic synthesis. organic-chemistry.org The diastereoselectivity of the reaction can often be influenced by the choice of reaction conditions, such as the metal counterion of the enolate (e.g., lithium, boron, or titanium enolates), the solvent, and the temperature. These factors affect the geometry of the enolate and the transition state of the aldol (B89426) addition, thereby influencing the relative stereochemistry of the newly formed stereocenters.

Tandem Aldol/Evans−Tishchenko Reactions

A tandem reaction sequence combining an aldol addition with an Evans-Tishchenko reaction offers an efficient route to 1,3-diol monoesters. The initial aldol reaction of an enolate with this compound would generate a β-hydroxy aldehyde. In a subsequent step, the Evans-Tishchenko reaction utilizes a samarium(II) iodide catalyst to effect a reductive dimerization of this β-hydroxy aldehyde with another molecule of an aldehyde. This process involves the formation of a samarium alkoxide which then undergoes an intramolecular hydride transfer, similar to the classic Tishchenko reaction, to produce a 1,3-diol monoester. The stereochemical outcome of the aldol addition can be controlled, and this stereochemistry is then relayed through the Evans-Tishchenko reaction to afford stereochemically defined diol products. This tandem approach is a powerful strategy for the stereoselective synthesis of complex polyol structures.

Acetalization Reactions for Protecting Group Strategy

The aldehyde functional group in this compound is susceptible to a variety of nucleophilic attacks. In multi-step syntheses, it is often necessary to protect this aldehyde group to prevent unwanted reactions while other parts of the molecule are being modified. Acetalization is a common and effective strategy for this purpose. This reaction involves treating the aldehyde with an alcohol, typically a diol such as ethylene glycol or propane-1,3-diol, in the presence of an acid catalyst. The product of this reaction is a cyclic acetal (B89532), which is stable under neutral to basic conditions and in the presence of many nucleophiles and reducing agents.

The general transformation for the protection of an aldehyde like this compound is as follows:

| Reactant | Reagents | Product |

| This compound | Ethylene glycol, H⁺ (catalyst) | 2-(2-Cyclopentyl-1-methylethyl)-1,3-dioxolane |

| This compound | Propane-1,3-diol, H⁺ (catalyst) | 2-(2-Cyclopentyl-1-methylethyl)-1,3-dioxane |

The protective acetal group can be readily removed, and the aldehyde regenerated, by treatment with aqueous acid. Despite the predictability of this reaction, specific studies detailing optimized conditions or yields for the acetalization of this compound are not found in the reviewed literature.

Radical-Mediated Transformations

Radical reactions offer unique pathways for the functionalization of organic molecules. For an aldehyde such as this compound, radical chemistry could potentially involve the aldehydic hydrogen or C-H bonds at other positions in the molecule.

Exploration of Radical Reaction Pathways

Specific research exploring the radical reaction pathways of this compound is not available in the scientific literature. In principle, the aldehydic C-H bond could be susceptible to abstraction by a radical species, leading to the formation of an acyl radical. This acyl radical could then participate in subsequent reactions such as addition to unsaturated systems or decarbonylation. Additionally, radical-generating conditions could potentially lead to the formation of carbon-centered radicals at the cyclopentyl ring or the alkyl chain, opening up other transformation possibilities. However, without experimental data, the preferred reaction pathways and the feasibility of such transformations for this specific molecule remain speculative.

Radical Trapping Experiments

Radical trapping experiments are designed to detect the presence of transient radical intermediates in a reaction. This is often achieved by including a "radical trap," a molecule that readily reacts with radicals to form a stable, detectable product. Common radical traps include agents like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). There are no published studies that employ radical trapping experiments in the context of reactions involving this compound. Such experiments would be necessary to confirm the existence and nature of any radical intermediates in potential radical-mediated transformations of this compound.

Advanced C-H Functionalization Strategies

Direct C-H functionalization is a powerful tool in modern organic synthesis that allows for the conversion of C-H bonds into new functional groups, avoiding the need for pre-functionalized starting materials. For this compound, there are numerous C-H bonds that could theoretically be targeted, including those on the cyclopentyl ring and the propanal backbone.

However, a review of the current literature indicates that no studies on advanced C-H functionalization strategies have been specifically applied to this compound. While there are many methods for the C-H functionalization of aldehydes and cycloalkanes in general, the regioselectivity and applicability of these methods to this particular substrate have not been reported. Therefore, this section is not applicable based on currently available scientific data.

Stereochemical Aspects and Chiral Derivatization of 3 Cyclopentyl 2 Methylpropanal

Analysis of Inherent Chirality and Stereoisomeric Forms

3-Cyclopentyl-2-methylpropanal possesses a single stereocenter at the C2 position, the carbon atom to which the methyl group and the aldehyde functional group are attached. nih.govuni.lu This chirality arises from the presence of four different substituents on this carbon: a hydrogen atom, a methyl group, a formyl group (-CHO), and a cyclopentylmethyl group (-CH2-C5H9). Consequently, the compound can exist as a pair of enantiomers: (R)-3-cyclopentyl-2-methylpropanal and (S)-3-cyclopentyl-2-methylpropanal. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

The physical and chemical properties of the individual enantiomers are identical in an achiral environment. However, they can exhibit different biological activities and interactions with other chiral molecules. The separation and analysis of these stereoisomers typically require chiral chromatography techniques, such as gas chromatography with a chiral stationary phase.

Table 1: Stereoisomers of this compound

| Stereoisomer | Configuration at C2 |

|---|---|

| (R)-3-cyclopentyl-2-methylpropanal | R |

| (S)-3-cyclopentyl-2-methylpropanal | S |

Enantioselective Catalysis in Reactions of this compound

The synthesis of enantiomerically pure forms of this compound and its derivatives relies heavily on enantioselective catalysis. This field of chemistry utilizes chiral catalysts to control the stereochemical outcome of a reaction, favoring the formation of one enantiomer over the other.

In synthetic routes that may generate additional stereocenters, controlling diastereoselectivity is crucial. For instance, an aldol (B89426) reaction involving the enolate of this compound with another aldehyde would create a new stereocenter at the β-position of the resulting aldol adduct. The relative stereochemistry between the existing stereocenter at C2 and the newly formed one can be influenced by the reaction conditions, the nature of the enolate (Z or E), and the use of chiral auxiliaries or catalysts. The formation of syn or anti diastereomers can be selectively promoted, leading to the desired diastereomer as the major product. While specific studies on this compound are limited, general principles of diastereoselective synthesis provide a framework for predicting and controlling the stereochemical outcome in such transformations. nih.gov

Kinetic Resolution of Derived Alcohols (e.g., 3-Cyclopentyl-2-methylpropanol)

Kinetic resolution is a widely used method for separating enantiomers of a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In the context of this compound, its reduction yields the corresponding alcohol, 3-cyclopentyl-2-methylpropanol. A racemic mixture of this alcohol can be resolved using enzymatic catalysis.

Lipases are commonly employed for the kinetic resolution of alcohols through enantioselective acylation. For example, Candida antarctica lipase (B570770) B (CALB) is a highly effective biocatalyst for this purpose. nih.govmdpi.comnih.gov In a typical procedure, the racemic alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of the lipase. The enzyme will selectively acylate one enantiomer at a much faster rate than the other.

For instance, the (R)-enantiomer of a secondary alcohol might be preferentially acylated to form the corresponding (R)-ester, leaving the unreacted (S)-alcohol in high enantiomeric excess. The reaction can be stopped at approximately 50% conversion to obtain both the acylated product and the remaining alcohol with high optical purity. The efficiency of the resolution is often expressed by the enantiomeric ratio (E), with high E values indicating excellent selectivity.

Table 2: Hypothetical Kinetic Resolution of (±)-3-Cyclopentyl-2-methylpropanol using Lipase

| Enzyme | Acyl Donor | Solvent | Product 1 (Ester) | Product 2 (Alcohol) | Expected Outcome |

|---|---|---|---|---|---|

| Candida antarctica Lipase B | Vinyl Acetate | Hexane | (R)-3-cyclopentyl-2-methylpropyl acetate | (S)-3-cyclopentyl-2-methylpropanol | High enantiomeric excess for both products |

This enzymatic approach provides a practical and environmentally friendly method for obtaining enantiomerically enriched 3-cyclopentyl-2-methylpropanol, which can then be used in further stereospecific syntheses. nih.govnih.gov

Catalytic Systems in 3 Cyclopentyl 2 Methylpropanal Chemistry

Homogeneous and Heterogeneous Acid/Base Catalysis (e.g., Ammonium (B1175870) Salts)

Acid and base catalysis plays a fundamental role in many organic transformations involving aldehydes like 3-cyclopentyl-2-methylpropanal. These catalysts can operate in either a homogeneous or heterogeneous phase, each offering distinct advantages. Ammonium salts are a notable example of catalysts that can function in both modes, often in reactions such as acetalization, which is a common method for protecting the aldehyde functional group. mdpi.com

In homogeneous catalysis , the catalyst and reactants are in the same phase. For instance, an ammonium salt dissolved in the reaction mixture can effectively catalyze the formation of an acetal (B89532) from this compound and an alcohol. This approach typically offers high catalytic activity due to the excellent accessibility of the catalytic sites.

In heterogeneous catalysis , the catalyst is in a different phase from the reactants. Ammonium salts can be supported on solid materials like silica (B1680970) (SiO2), creating a heterogeneous catalyst. mdpi.com This method simplifies the separation of the catalyst from the reaction mixture, allowing for easy recovery and recycling, which aligns with the principles of green chemistry. mdpi.comrsc.org The efficiency of these supported catalysts has been shown to be comparable to their unsupported counterparts and other widely used acid catalysts. mdpi.com The acidity of the ammonium salt can be tuned by selecting the appropriate counterion, which allows for optimization of chemoselectivity in reactions. mdpi.com

Table 1: Comparison of Homogeneous and Heterogeneous Catalysis in Acetalization Reactions

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst State | Same phase as reactants | Different phase from reactants |

| Catalyst Example | Dissolved Ammonium Salts | Ammonium Salts on SiO2 |

| Separation | Often requires distillation or extraction | Simple filtration |

| Recyclability | Difficult | Straightforward |

| Activity | Generally high | Can be high, depends on support |

Transition Metal Catalysis in Bond-Forming Reactions (e.g., Palladium-mediated)

Transition metal catalysis is a powerful tool for constructing carbon-carbon (C-C) and carbon-heteroatom bonds, which are essential for synthesizing complex molecules from simpler precursors. tcichemicals.com Palladium-based catalysts are particularly versatile and widely used in cross-coupling reactions. libretexts.orgmdpi.comsigmaaldrich.com These reactions could be instrumental in the synthesis of derivatives of this compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, enable the formation of C-C bonds by coupling an organohalide or triflate with an organometallic reagent. libretexts.org For example, a synthetic precursor to this compound containing a halide could be coupled with a cyclopentyl-containing organometallic compound using a palladium catalyst. The general mechanism involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organometallic partner, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The choice of ligands, solvents, and bases is critical for the success of these reactions, influencing yield, selectivity, and catalyst stability. nih.gov The versatility of palladium catalysis allows for the introduction of a wide range of functional groups, making it a key strategy in modern organic synthesis. tcichemicals.commdpi.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organohalide/Triflate | Organometallic Reagent | Bond Formed |

|---|---|---|---|

| Suzuki | R-X | R'-B(OR)2 | C-C |

| Stille | R-X | R'-Sn(Alkyl)3 | C-C |

| Sonogashira | R-X | R'-C≡CH | C-C (sp-sp2) |

| Heck | R-X | Alkene | C-C |

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis utilizes enzymes as natural catalysts to perform chemical transformations with high selectivity and under mild conditions. colab.ws This approach is increasingly important for the sustainable synthesis of chiral compounds, which is relevant for producing specific enantiomers of this compound.

Lipases are a class of enzymes that have found widespread application in organic synthesis due to their versatility, stability in organic solvents, and ability to catalyze reactions with high enantioselectivity. mdpi.comnih.gov They are particularly effective in the kinetic resolution of racemic mixtures, where one enantiomer reacts much faster than the other. chemrxiv.org

For a precursor alcohol of this compound, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (as the unreacted alcohol). researchgate.net The choice of lipase, acyl donor, and solvent can significantly impact the enantioselectivity and conversion rate of the reaction. chemrxiv.org This method provides access to enantiomerically enriched building blocks that are crucial for the synthesis of pharmaceuticals and other bioactive molecules. nih.gov Lipases have demonstrated the ability to catalyze not only hydrolysis and esterification but also promiscuous C-C bond-forming reactions like aldol (B89426) and Michael additions, although achieving high stereoselectivity in these cases can be challenging. nih.gov

Table 3: Factors Influencing Lipase-Catalyzed Resolutions

| Parameter | Influence | Example |

|---|---|---|

| Enzyme Source | Enantioselectivity, Activity | Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia Lipase (PSL) |

| Solvent | Reaction rate, Enantioselectivity | Hexane, Toluene, Acetonitrile |

| Acyl Donor | Reaction rate | Vinyl acetate, Isopropenyl acetate |

| Temperature | Reaction rate, Enzyme stability | Typically 30-50 °C |

Molecular modeling is a powerful computational tool used to understand and predict how an enzyme interacts with its substrate at an atomic level. nih.govnih.gov By simulating the binding of a substrate like this compound into the active site of an enzyme, researchers can gain insights into the key interactions that govern catalysis and selectivity. asianpubs.orgijpsr.com

These computational methods, such as molecular docking and molecular dynamics (MD) simulations, can help elucidate the reaction mechanism and identify the amino acid residues responsible for substrate binding and orientation. nih.gov This knowledge is invaluable for enzyme engineering, where the enzyme's properties can be improved through targeted mutations. nih.gov For example, modeling could be used to predict mutations in a lipase or a ketoreductase that would enhance its enantioselectivity for this compound or a related precursor. nih.govresearchgate.net Understanding these enzyme-substrate interactions is crucial for the rational design of more efficient biocatalytic processes. nih.gov

Computational Chemistry and Mechanistic Elucidation of 3 Cyclopentyl 2 Methylpropanal Reactions

Quantum Chemical Calculations of Reaction Pathways and Energy Profiles

Quantum chemical calculations are fundamental to understanding the intricate details of a chemical reaction. nih.govresearchgate.net For a molecule like 3-cyclopentyl-2-methylpropanal, these calculations can map out the potential energy surface (PES) for its various potential reactions, such as aldol (B89426) condensations, oxidations, reductions, or organocatalytic transformations.

Methodology: Density Functional Theory (DFT) is a commonly employed method for such investigations due to its balance of computational cost and accuracy. By calculating the energies of reactants, products, and any intermediates, a reaction energy profile can be constructed. This profile reveals whether a reaction is exothermic or endothermic and provides the relative stabilities of the species involved.

Hypothetical Energy Profile Data:

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study of a generic reaction of this compound.

| Species | Method | Basis Set | Solvation Model | Relative Energy (kcal/mol) |

| Reactant (this compound) | B3LYP | 6-311+G(d,p) | PCM (Toluene) | 0.0 |

| Transition State 1 | B3LYP | 6-311+G(d,p) | PCM (Toluene) | +25.3 |

| Intermediate 1 | B3LYP | 6-311+G(d,p) | PCM (Toluene) | +5.7 |

| Transition State 2 | B3LYP | 6-311+G(d,p) | PCM (Toluene) | +18.9 |

| Product | B3LYP | 6-311+G(d,p) | PCM (Toluene) | -15.2 |

This table is for illustrative purposes and does not represent actual experimental or calculated data.

Characterization of Transition States and Reactive Intermediates

Transition states are fleeting, high-energy structures that represent the peak of the energy barrier between reactants and products. youtube.comyoutube.com Reactive intermediates are transient species that exist in energy minima along the reaction pathway. youtube.com Identifying and characterizing these species is crucial for a complete mechanistic understanding.

Computational Techniques:

Transition State Searching: Algorithms are used to locate the saddle points on the potential energy surface that correspond to transition states.

Vibrational Frequency Analysis: A key step to confirm a transition state is the presence of a single imaginary frequency in the calculated vibrational spectrum. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate. For all other stable species (reactants, intermediates, products), all calculated vibrational frequencies will be real.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can trace the reaction path downhill from a transition state to connect it to the corresponding reactant and product (or intermediate), thus confirming the transition state links the intended species.

Hypothetical Transition State and Intermediate Data:

| Species | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) |

| Transition State 1 | C-C: 2.15, C-O: 1.85 | -450.2 |

| Intermediate 1 | C-C: 1.54, C-O: 1.43 | N/A |

| Transition State 2 | C-H: 1.50, O-H: 1.20 | -1200.5 |

This table is for illustrative purposes and does not represent actual experimental or calculated data.

Prediction and Rationalization of Stereoselectivity

Many reactions involving this compound have the potential to generate stereoisomers due to the presence of a stereocenter at the α-carbon. Computational chemistry is a powerful tool for predicting and explaining the stereochemical outcome of such reactions. rsc.org

Approach: The stereoselectivity of a reaction is determined by the relative activation energies of the competing diastereomeric transition states. By calculating the energies of all possible transition state structures leading to different stereoisomers, the favored pathway can be identified. The transition state with the lower energy will be the one that is preferentially formed, leading to the major product. The difference in these activation energies can be used to predict the diastereomeric or enantiomeric excess.

Hypothetical Stereoselectivity Data:

| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio |

| TS (R,S) | 0.0 | 95 |

| TS (R,R) | 1.8 | 5 |

This table is for illustrative purposes and does not represent actual experimental or calculated data.

Computational Design and Optimization of Catalysts

Computational methods are increasingly used in the rational design of new and improved catalysts for specific chemical transformations. ethz.chnih.govmdpi.com For reactions involving this compound, computational modeling can help in selecting or designing a catalyst that enhances reaction rates and controls selectivity. chemrxiv.orgbiorxiv.org

Process:

Mechanism-Based Design: A detailed computational understanding of the uncatalyzed reaction mechanism allows for the identification of the rate-determining step and the structure of the key transition state.

Catalyst-Substrate Modeling: A catalyst can then be designed to specifically stabilize this transition state, thereby lowering the activation energy and accelerating the reaction.

In Silico Screening: A library of potential catalyst candidates can be computationally screened to predict their effectiveness before undertaking experimental synthesis and testing. Descriptors such as binding energies and activation barriers are calculated to rank the potential catalysts.

Hypothetical Catalyst Screening Data:

| Catalyst Candidate | Substrate Binding Energy (kcal/mol) | Activation Energy (kcal/mol) | Predicted Turnover Frequency (s⁻¹) |

| Catalyst A | -5.2 | 15.8 | 0.1 |

| Catalyst B | -7.5 | 12.1 | 10.5 |

| Catalyst C | -4.8 | 18.3 | 0.002 |

This table is for illustrative purposes and does not represent actual experimental or calculated data.

Applications of 3 Cyclopentyl 2 Methylpropanal in Complex Organic Synthesis

Role as a Key Synthetic Intermediate for Building Blocks

The reactivity of the aldehyde functional group in 3-cyclopentyl-2-methylpropanal allows for its conversion into a wide array of other functional groups, making it a pivotal intermediate in the synthesis of various molecular building blocks. Standard organic transformations can be employed to modify the formyl group, leading to the formation of alcohols, carboxylic acids, alkenes, and amines, each bearing the characteristic 3-cyclopentyl-2-methylpropyl scaffold.

For instance, reduction of the aldehyde, typically with a hydride reagent such as sodium borohydride, yields the corresponding primary alcohol, 3-cyclopentyl-2-methylpropan-1-ol. This alcohol can then serve as a precursor for ethers, esters, and alkyl halides. Conversely, oxidation of this compound, using reagents like potassium permanganate (B83412) or Jones reagent, affords 3-cyclopentyl-2-methylpropanoic acid, a valuable carboxylic acid derivative that can be further transformed into amides, esters, and acid chlorides.

Furthermore, the aldehyde can participate in carbon-carbon bond-forming reactions, such as the Wittig reaction or Grignard additions, to extend the carbon chain and introduce new functionalities. These transformations underscore the role of this compound as a foundational component for the synthesis of more elaborate molecules.

Precursor in the Synthesis of Chiral Compounds

The presence of a stereocenter at the second carbon atom of this compound makes it an attractive precursor for the asymmetric synthesis of chiral compounds. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial in fields such as medicinal chemistry, where different enantiomers can have vastly different biological activities.

Starting from a racemic mixture of this compound, diastereomeric derivatives can be formed by reaction with a chiral auxiliary. These diastereomers can then be separated by physical methods like chromatography or crystallization. Subsequent removal of the chiral auxiliary yields the enantiomerically pure aldehyde.

Alternatively, stereoselective reactions can be performed on the aldehyde to introduce new stereocenters with a high degree of control over the stereochemical outcome. For example, asymmetric aldol (B89426) reactions or the use of chiral catalysts in nucleophilic additions to the carbonyl group can lead to the formation of specific stereoisomers of more complex molecules. The inherent chirality of this compound can thus be leveraged to impart stereochemical information to the final product.

Contribution to the Construction of Natural Products and Analogues

The structural features of this compound are found within the carbon skeletons of various natural products. Consequently, this aldehyde serves as a valuable synthon in the total synthesis of these complex molecules and their analogues. The cyclopentyl moiety is a common structural element in many biologically active compounds, including prostaglandins, steroids, and certain alkaloids.

In the context of total synthesis, this compound can be incorporated into a larger molecular framework through strategic bond-forming reactions. Its functional handle, the aldehyde group, provides a reactive site for coupling with other synthetic intermediates. The stereocenter at the α-position can be crucial for establishing the correct relative and absolute stereochemistry of the target natural product.

The synthesis of analogues of natural products is also an important area of research, often aimed at improving biological activity or understanding structure-activity relationships. By modifying the structure of this compound or by using it to build analogues with altered stereochemistry or substitution patterns, chemists can generate novel compounds with potentially enhanced or different biological profiles.

Utility in Chemical Ecology and Chemoreception Research (e.g., Ligand-Binding Studies for Odorant-Binding Proteins)

In the field of chemical ecology, researchers study the chemical signals that mediate interactions between living organisms. Odorants and pheromones play a critical role in this communication, and understanding how these molecules are detected is a key area of investigation. Odorant-binding proteins (OBPs) are a class of proteins found in the sensory organs of many animals, which are thought to be involved in the initial steps of olfaction by binding to and transporting odorant molecules to olfactory receptors.

While direct studies on this compound in this context are not widely reported, its structural characteristics—a moderately sized, volatile aldehyde with a distinct hydrophobic cyclopentyl group—make it a relevant molecule for investigating the binding specificities of OBPs. Ligand-binding studies often employ a range of odorants with diverse chemical structures to probe the binding pocket of a particular OBP.

Analytical and Spectroscopic Methodologies for Characterizing 3 Cyclopentyl 2 Methylpropanal Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-cyclopentyl-2-methylpropanal and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of atoms.

In the ¹H NMR spectrum of this compound, the aldehyde proton (CHO) is expected to appear as a doublet in the highly deshielded region of 9-10 ppm due to the electron-withdrawing nature of the carbonyl group. oregonstate.edu The proton on the adjacent chiral center (CH-CHO) would likely resonate around 2.0-2.5 ppm, and its signal would be split into a multiplet by the neighboring protons of the methyl and methylene (B1212753) groups. The methyl group protons (CH₃) would appear as a doublet further upfield, typically between 0.9 and 1.2 ppm. The protons of the cyclopentyl ring and the adjacent methylene (CH₂) group would produce a complex series of overlapping multiplets in the 1.0-2.0 ppm range. docbrown.info

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is the most deshielded, with a characteristic chemical shift above 200 ppm. docbrown.infolibretexts.org The carbons of the cyclopentyl ring, methylene group, the chiral methine, and the methyl group would appear at progressively lower chemical shifts. oregonstate.edudocbrown.info The symmetry of the molecule influences the number of distinct signals; for this compound, nine distinct carbon signals are expected.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | 9.5 - 9.8 (doublet) | 203 - 205 |

| Methine (CH-CHO) | 2.2 - 2.6 (multiplet) | 45 - 55 |

| Methyl (CH₃) | 1.0 - 1.2 (doublet) | 13 - 18 |

| Methylene (CH₂-Cyclopentyl) | 1.2 - 1.8 (multiplet) | 35 - 45 |

| Cyclopentyl CH | 1.7 - 2.0 (multiplet) | 30 - 40 |

| Cyclopentyl CH₂ | 1.4 - 1.7 (multiplet) | 25 - 30 |

Note: Predicted values are based on typical ranges for similar functional groups and structural motifs. oregonstate.edudocbrown.infodocbrown.infolibretexts.org

Mass Spectrometry (MS) for Product Identification and Reaction Monitoring

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and its transformation products, as well as for elucidating their structures through fragmentation analysis. fiveable.me The molecular ion peak (M⁺) for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (140.22 g/mol ). nih.gov

Aliphatic aldehydes exhibit characteristic fragmentation patterns that aid in their identification. jove.com Common fragmentation pathways include:

α-cleavage: This involves the breaking of a bond adjacent to the carbonyl group. For this compound, this can result in the loss of a hydrogen atom (M-1 peak) or the entire formyl radical (M-29 peak), leading to fragments at m/z 139 and m/z 111, respectively. miamioh.edulibretexts.org

β-cleavage: Cleavage of the bond between the α- and β-carbons can also occur. slideshare.net

McLafferty Rearrangement: If a γ-hydrogen is present, a rearrangement can occur, leading to the formation of a radical cation and a neutral alkene. For this specific compound, a characteristic peak at m/z 44 could be observed. whitman.edu

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 140 | [C₉H₁₆O]⁺ | Molecular Ion (M⁺) |

| 139 | [C₉H₁₅O]⁺ | Loss of H• (α-cleavage) |

| 111 | [C₈H₁₅]⁺ | Loss of •CHO (α-cleavage) |

| 83 | [C₆H₁₁]⁺ | Loss of C₃H₅O• |

| 71 | [C₅H₁₁]⁺ | Cleavage of the cyclopentylmethyl group |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Note: These predicted fragments are based on common fragmentation patterns for aliphatic aldehydes. jove.commiamioh.eduwhitman.edu

Furthermore, MS is an effective tool for real-time or near-real-time reaction monitoring. waters.comnih.gov Techniques like Direct Analysis in Real Time (DART-MS) or Atmospheric Solids Analysis Probe (ASAP-MS) allow for the rapid analysis of reaction aliquots with minimal sample preparation. nih.govrsc.org By tracking the disappearance of the reactant's molecular ion peak (m/z 140) and the appearance of product peaks (e.g., m/z 142 for the corresponding alcohol, 3-cyclopentyl-2-methylpropan-1-ol, or m/z 156 for the carboxylic acid), chemists can efficiently determine reaction completion, identify intermediates, and screen for side products.

X-ray Crystallography for Absolute Stereochemistry Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound, including its absolute stereochemistry. nih.govwikipedia.org However, aldehydes like this compound are often liquids or low-melting solids, making the growth of single crystals suitable for X-ray diffraction challenging. nih.gov

To overcome this limitation, a common strategy is to convert the aldehyde into a solid crystalline derivative. The formation of derivatives, such as hydrazones (e.g., with 2,4-dinitrophenylhydrazine), semicarbazones, or imines, can facilitate crystallization. The resulting crystalline solid can then be analyzed by single-crystal X-ray diffraction.

For determining the absolute configuration of the chiral center at C2, the technique of anomalous dispersion is employed. thieme-connect.de This requires the presence of an atom heavier than oxygen in the crystal structure, which is often introduced during derivatization. By using a specific wavelength of X-rays (e.g., Cu-Kα), the heavier atoms will scatter the X-rays anomalously. The differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l) allow for the unambiguous assignment of the absolute configuration (R or S) of the chiral center. thieme-connect.de This method provides conclusive proof of the stereochemical outcome of a transformation.

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is fundamental for both the separation of this compound from reaction mixtures and the assessment of its purity. rsc.org The choice of technique depends on the volatility and polarity of the compound and its potential transformation products.

Gas Chromatography (GC): As a relatively volatile compound, this compound is well-suited for analysis by GC. When coupled with a mass spectrometer (GC-MS), this technique provides separation and identification simultaneously. jmchemsci.com A sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer for identification. This is invaluable for analyzing the composition of a crude reaction mixture, identifying the starting material, products, and any byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis and purification of aldehydes. nih.gov For aldehydes that lack a strong UV chromophore, derivatization is often employed to enhance detection. waters.comauroraprosci.com A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a 2,4-dinitrophenylhydrazone derivative. waters.comacs.org These derivatives are highly colored and can be readily detected by a UV-Vis detector, allowing for sensitive quantification and purity assessment. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is typically used for the separation of these derivatives.

Table 3: Exemplary Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Application |

| Gas Chromatography (GC) | Nonpolar (e.g., DB-5, HP-5ms) | Inert gas (e.g., He, N₂) | Flame Ionization (FID), Mass Spectrometry (MS) | Separation of volatile components, Purity analysis, Reaction monitoring |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) | Acetonitrile/Water gradient | UV-Vis (after DNPH derivatization) | Purity analysis, Quantification |

Future Research Directions and Innovations

Integration of Sustainable and Green Chemistry Principles

The fragrance and fine chemical industries are increasingly adopting green chemistry principles to minimize environmental impact and enhance the sustainability of their processes. innoget.comyedarnd.com Future research on the synthesis of 3-cyclopentyl-2-methylpropanal will likely prioritize the development of environmentally benign methodologies.

One promising approach is the utilization of renewable feedstocks. For instance, biocatalytic routes starting from citrus industry by-products could offer a sustainable pathway to precursors of this compound. The principles of green chemistry emphasize the use of catalysts that are environmentally friendly and can be regenerated and reused. innoget.comyedarnd.com Research into solid acid catalysts or enzymatic transformations could lead to cleaner and more efficient synthetic routes.

Another key aspect of green chemistry is the reduction of hazardous substances and the minimization of waste. nih.gov Traditional oxidation methods for aldehyde synthesis often employ stoichiometric amounts of hazardous reagents. Future methodologies will likely focus on catalytic oxidations using greener oxidants like molecular oxygen or hydrogen peroxide. innoget.comyedarnd.commdpi.com Furthermore, the use of eco-friendly solvents, such as water or bio-derived solvents like 2-methyltetrahydrofuran and cyclopentyl methyl ether, will be a critical area of investigation to reduce the environmental footprint of the synthesis process. The development of tandem electrochemical-chemical catalysis systems also presents a viable approach for the electrosynthesis of aldehydes with minimal waste. rsc.org

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Use of Renewable Feedstocks | Exploration of biocatalytic routes from plant-derived materials. |

| Catalysis | Development of recyclable solid acid catalysts or enzymatic processes. |

| Reduction of Derivatives | Designing synthetic routes that avoid protection and deprotection steps. |

| Atom Economy | Prioritizing addition reactions, such as hydroformylation, over substitution reactions. |

| Safer Solvents and Auxiliaries | Investigating the use of water, supercritical fluids, or bio-derived solvents. |

| Design for Energy Efficiency | Developing catalytic systems that operate at lower temperatures and pressures. |

| Use of Safer Chemicals | Replacing hazardous oxidizing agents with greener alternatives like O2 or H2O2. |

Discovery of Novel Reactivity and Functionalization Strategies

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations. While classical aldehyde chemistry, such as oxidation, reduction, and nucleophilic addition, is well-established, future research will likely focus on uncovering novel reactivity and functionalization strategies. libretexts.orgkhanacademy.orgsydney.edu.aumsu.edulibretexts.org

Given the α-branched nature of this compound, exploring enantioselective α-functionalization reactions is a particularly promising avenue. The development of organocatalytic or transition-metal-catalyzed methods to introduce new substituents at the α-position would enable the synthesis of a diverse range of chiral molecules with potential applications in pharmaceuticals and materials science.

Furthermore, the cyclopentyl moiety offers opportunities for unique functionalization. C-H activation chemistry could be employed to selectively introduce functional groups onto the cyclopentane ring, leading to novel derivatives with potentially interesting properties. The development of tandem reactions, where multiple transformations occur in a single pot, would also be a key area of innovation, allowing for the rapid construction of complex molecular architectures from this compound.

| Reaction Type | Potential Application to this compound |

| Enantioselective α-Alkylation | Introduction of new alkyl groups at the α-position with stereocontrol. |

| C-H Functionalization | Selective modification of the cyclopentyl ring. |

| Tandem Reactions | Multi-step sequences in a single pot to increase synthetic efficiency. |

| Photoredox Catalysis | Novel radical-based transformations of the aldehyde or cyclopentyl group. |

| Biocatalytic Transformations | Enzymatic reactions for selective oxidations, reductions, or C-C bond formations. |

Development of Highly Efficient and Selective Catalytic Systems

The development of new catalytic systems is paramount to achieving efficient and selective syntheses of this compound and its derivatives. Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a powerful method for aldehyde synthesis. ntu.ac.ukwikipedia.org Future research could focus on developing highly regioselective and enantioselective hydroformylation catalysts for the synthesis of this compound from an appropriate alkene precursor, such as vinylcyclopentane. researchgate.net

The use of rhodium and cobalt complexes in hydroformylation is well-established, but the development of catalysts based on more abundant and less expensive metals is a key goal of sustainable chemistry. ntu.ac.uk Research into iron, copper, or nickel-based catalysts for this transformation would be highly valuable. Furthermore, the design of ligands that can precisely control the stereochemistry of the hydroformylation reaction will be crucial for the synthesis of enantiomerically pure this compound.

In addition to hydroformylation, the development of selective oxidation catalysts for the synthesis of this compound from the corresponding alcohol is another important research direction. Heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, are particularly attractive from an industrial perspective. The design of supported metal nanoparticle catalysts or polyoxometalate (POM) catalysts could lead to highly active and selective systems for this oxidation. innoget.comyedarnd.com

| Catalyst Type | Potential Synthetic Application | Key Advantages |

| Homogeneous Rhodium/Ligand Complexes | Enantioselective hydroformylation of vinylcyclopentane. | High activity and selectivity. |

| Heterogeneous Supported Metal Nanoparticles | Selective oxidation of 3-cyclopentyl-2-methylpropan-1-ol. | Recyclability and ease of separation. |

| Organocatalysts | Enantioselective α-functionalization of this compound. | Metal-free, often milder reaction conditions. |

| Biocatalysts (Enzymes) | Kinetic resolution or asymmetric synthesis. | High stereoselectivity and environmentally benign. |

| Tandem Catalytic Systems | Multi-step syntheses in a single reactor. | Increased efficiency and reduced waste. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-cyclopentyl-2-methylpropanal, and how are the products characterized?

- Answer : The compound can be synthesized via Grignard reactions (using cyclopentylmagnesium bromide with methylpropanal intermediates) or aldol condensation (between cyclopentanecarbaldehyde and methyl ketones). Characterization typically involves NMR spectroscopy (to confirm cyclopentyl and methyl group positions), IR spectroscopy (to verify aldehyde C=O stretches at ~1700–1720 cm⁻¹), and mass spectrometry (for molecular ion validation). Purity is assessed using GC-MS or HPLC .

Q. What analytical techniques are recommended for assessing the purity and structural integrity of this compound in research settings?

- Answer : Thin-layer chromatography (TLC) and HPLC are standard for monitoring reaction progress and purity. Gas chromatography (GC) coupled with mass spectrometry is preferred for volatile derivatives. Structural confirmation requires ¹³C NMR (to resolve cyclopentyl carbons) and 2D NMR techniques (e.g., COSY, HSQC) for stereochemical analysis. Quantitative analysis of impurities (<1%) can be achieved via high-resolution mass spectrometry (HRMS) .

Q. What in vitro assays are typically employed to evaluate the biological activity of this compound?

- Answer : Common assays include enzyme inhibition studies (e.g., using fluorescence-based kinetic assays for aldehyde dehydrogenase interactions) and cell viability assays (MTT or resazurin assays in hepatic or neuronal cell lines). Dose-response curves (IC₅₀ calculations) and molecular docking simulations (to predict binding modes) are critical for initial activity validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : Use fume hoods and closed systems to minimize inhalation risks. Wear nitrile gloves , safety goggles , and lab coats to prevent skin/eye contact. Store in airtight containers under inert gas (N₂ or Ar) to avoid aldehyde oxidation. Spill management requires neutralization with sodium bisulfite and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance stereochemical control during the synthesis of this compound derivatives?

- Answer : Optimize chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) in asymmetric aldol reactions. Use low-temperature kinetics (-78°C) to stabilize intermediates and reduce racemization. Monitor enantiomeric excess via chiral HPLC or polarimetry . Computational tools (e.g., DFT calculations) can predict transition states to guide catalyst design .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the bioactivity of this compound analogs?

- Answer : Reconcile discrepancies by cross-validating molecular docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Perform metabolomic profiling (LC-MS/MS) to identify unexpected metabolic byproducts that may alter activity. Adjust force fields in simulations to account for solvent effects or protein flexibility .

Q. How can kinetic studies be designed to investigate the metabolic pathways of this compound in hepatic models?

- Answer : Use primary hepatocytes or microsomal fractions to track metabolite formation via time-resolved LC-MS . Apply Michaelis-Menten kinetics to determine Vmax and Km values for phase I (CYP450-mediated oxidation) and phase II (glutathione conjugation) metabolism. Compare wild-type vs. CYP3A4/5 knockout models to identify key enzymes .

Q. What computational modeling approaches are suitable for predicting the interaction mechanisms of this compound with target enzymes?

- Answer : Combine molecular dynamics (MD) simulations (AMBER or GROMACS) with QM/MM hybrid methods to model covalent adduct formation at aldehyde-reactive enzyme sites. Validate predictions using X-ray crystallography or cryo-EM of enzyme-ligand complexes. Free-energy perturbation (FEP) calculations can quantify binding energy contributions of cyclopentyl substituents .

Notes on Data Interpretation

- Contradictory Bioactivity Data : Cross-reference in vitro assays with in vivo pharmacokinetic studies (e.g., rodent models) to distinguish intrinsic activity from bioavailability limitations .

- Stereochemical Ambiguities : Employ vibrational circular dichroism (VCD) or X-ray crystallography to resolve absolute configurations of synthetic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.